Cas no 81907-82-6 (1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-)

1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- structure
81907-82-6 structure
Product Name:1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
Numero CAS:81907-82-6
MF:C16H21NO3
MW:275.342844724655
CID:708216
PubChem ID:10446087
Update Time:2025-08-05

1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
    • 5-[2-Hydroxy-3-(isopropylamino)propoxy]-1-naphthol
    • 5-HYDROXY PROPRANOLOL
    • 1-Naphthalenol, 5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, (±)- (ZCI)
    • 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol (ACI)
    • 5-Hydroxypropranolol
    • 5′-Hydroxypropranolol
    • AKOS040755140
    • NS00116543
    • 5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol
    • 5a(2)-Hydroxypropranolol
    • SCHEMBL11669394
    • 4-HYDROXY PROPRANOLOL
    • 1-Naphthalenol, 5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
    • 111691-89-5
    • 5-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol
    • CHEMBL106159
    • 81907-82-6
    • 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol
    • 5'-Hydroxypropanolol
    • PD044277
    • DTXSID001314638
    • Inchi: 1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3
    • Chiave InChI: WMYPGILKDMWISO-UHFFFAOYSA-N
    • Sorrisi: OC1C2C(=C(C=CC=2)OCC(CNC(C)C)O)C=CC=1

Proprietà calcolate

  • Massa esatta: 275.15214353g/mol
  • Massa monoisotopica: 275.15214353g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 6
  • Complessità: 285
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 61.7Ų

Proprietà sperimentali

  • Densità: 1.169
  • Punto di ebollizione: 487.526°C at 760 mmHg
  • Punto di infiammabilità: 248.647°C
  • Indice di rifrazione: 1.602
  • PSA: 61.72000
  • LogP: 2.67400

1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P912735-1mg
5-hydroxy Propranolol
81907-82-6 98%
1mg
¥2,549.70 2022-09-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67208-1mg
5-hydroxy Propranolol
81907-82-6 98%
1mg
¥1692.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67208-5mg
5-hydroxy Propranolol
81907-82-6 98%
5mg
¥7377.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67208-10mg
5-hydroxy Propranolol
81907-82-6 98%
10mg
¥12776.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67208-500ug
5-hydroxy Propranolol
81907-82-6 98%
500ug
¥1058.00 2022-04-26
1PlusChem
1P00G7TP-1mg
5-Hydroxy Propranolol
81907-82-6 ≥98%
1mg
$199.00 2024-04-21
1PlusChem
1P00G7TP-5mg
5-Hydroxy Propranolol
81907-82-6 ≥98%
5mg
$820.00 2024-04-21
1PlusChem
1P00G7TP-10mg
5-Hydroxy Propranolol
81907-82-6 ≥98%
10mg
$1393.00 2024-04-21
A2B Chem LLC
AH55837-1mg
5-Hydroxy Propranolol
81907-82-6 ≥98%
1mg
$132.00 2024-04-19
A2B Chem LLC
AH55837-5mg
5-Hydroxy Propranolol
81907-82-6 ≥98%
5mg
$616.00 2024-04-19

1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: L-Ascorbic acid ,  Hydrogen peroxide Catalysts: Peroxygenase Solvents: Water ;  3 min, pH 7.0, 23 °C
1.2 Reagents: Trichloroacetic acid Solvents: Water
Riferimento
Preparation of human drug metabolites using fungal peroxygenases
Poraj-Kobielska, Marzena; et al, Biochemical Pharmacology, 2011, 82(7), 789-796

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Pyridinium chloride
Riferimento
Ring-hydroxylated propranolol: synthesis and β-receptor antagonist and vasodilating activities of the seven isomers
Oatis, J. E. Jr.; et al, Journal of Medicinal Chemistry, 1981, 24(3), 309-14

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: L-Ascorbic acid ,  Hydrogen peroxide Catalysts: Peroxygenase Solvents: Water ;  3 min, rt
Riferimento
Regioselective preparation of 5-hydroxypropranolol with a fungal peroxygenase
Kinne, Matthias; et al, Practical Methods for Biocatalysis and Biotransformations 2, 2012, 158, 158-159

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Isopropylamine
2.1 Catalysts: Pyridinium chloride
Riferimento
Ring-hydroxylated propranolol: synthesis and β-receptor antagonist and vasodilating activities of the seven isomers
Oatis, J. E. Jr.; et al, Journal of Medicinal Chemistry, 1981, 24(3), 309-14

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: L-Ascorbic acid ,  Hydrogen peroxide Catalysts: Peroxygenase Solvents: Water ;  3 min, pH 7.0, 23 °C
1.2 Reagents: Trichloroacetic acid Solvents: Water
Riferimento
Preparation of human drug metabolites using fungal peroxygenases
Poraj-Kobielska, Marzena; et al, Biochemical Pharmacology, 2011, 82(7), 789-796

1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Raw materials

1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Preparation Products

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso